Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate
CAS No.: 208652-71-5
Cat. No.: VC2861390
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate - 208652-71-5](/images/structure/VC2861390.png)
Specification
CAS No. | 208652-71-5 |
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Molecular Formula | C16H16O4 |
Molecular Weight | 272.29 g/mol |
IUPAC Name | methyl 4-(2,4-dimethoxyphenyl)benzoate |
Standard InChI | InChI=1S/C16H16O4/c1-18-13-8-9-14(15(10-13)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3 |
Standard InChI Key | NIFQFQNFVUIJEQ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC |
Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC |
Introduction
Chemical Structure and Identification
Molecular Structure and Formula
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate belongs to the biphenyl carboxylate family. Based on structural analysis, its molecular formula would be C₁₆H₁₆O₄, with a calculated molecular weight of approximately 272.30 g/mol. This is comparable to the related compound methyl 2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, which has a molecular weight of 272.29 g/mol .
Structural Features
The compound features several key structural elements:
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A biphenyl core (two connected phenyl rings)
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Two methoxy groups (-OCH₃) at positions 2' and 4' on one phenyl ring
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A methyl carboxylate group (-COOCH₃) at the 4-position on the other phenyl ring
Related Compounds and Structural Comparison
Several structurally related compounds provide valuable reference points:
Chemical Identification Systems
Nomenclature
The compound can be identified through multiple naming conventions:
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IUPAC Name: Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate
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Alternative names would likely include:
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Methyl 4-(2,4-dimethoxyphenyl)benzoate
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[1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethoxy-, methyl ester
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Chemical Identifiers
Based on structural analysis and comparison with similar compounds, we can predict the following identifiers:
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InChI notation would follow patterns similar to related compounds such as methyl 2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylate (InChI=1S/C16H16O4/c1-18-13-8-9-15(19-2)14(10-13)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3)
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SMILES notation would likely be COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C(=O)OC, with adjustments for the 2',4' methoxy positioning
Physical and Chemical Properties
Predicted Physical Properties
Drawing from related biphenyl derivatives, the following properties can be reasonably anticipated:
Spectroscopic Properties
The compound would likely exhibit characteristic spectroscopic features:
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UV/Vis absorption: Strong absorbance in the 250-290 nm range due to the biphenyl system with auxochromic methoxy groups
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IR spectroscopy: Characteristic peaks for C=O stretching (approximately 1710-1730 cm⁻¹), C-O stretching of methoxy groups (1030-1050 cm⁻¹), and aromatic C=C stretching (1600-1620 cm⁻¹)
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¹H NMR would show signals for:
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Methoxy protons (3H each) as singlets at approximately δ 3.8-4.0 ppm
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Methyl ester protons (3H) as a singlet at approximately δ 3.9 ppm
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Aromatic protons with distinctive coupling patterns between δ 6.5-8.2 ppm
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Synthesis Methods
Esterification of the Corresponding Carboxylic Acid
Similar to the preparation of related biphenyl esters, the compound could be synthesized by esterification of 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid with methanol:
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Conversion of the carboxylic acid to acid chloride using thionyl chloride
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Reaction with methanol in the presence of a base
This approach parallels the conversion of 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid to its acid chloride as seen in the available data .
Suzuki-Miyaura Cross-Coupling
An alternative approach would involve Suzuki coupling:
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Palladium-catalyzed coupling of 4-methoxycarbonylphenylboronic acid with 2,4-dimethoxybromobenzene
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Reaction conditions typically involving Pd(PPh₃)₄, base (K₂CO₃ or Na₂CO₃), and a suitable solvent system
Purification Methods
Purification would likely involve:
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Recrystallization from appropriate solvent systems (ethanol/water or ethyl acetate/hexane)
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Column chromatography using silica gel with hexane/ethyl acetate gradient elution
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Potential need for specialized techniques if high purity is required for specific applications
Analytical Characterization
Chromatographic Analysis
For identification and purity assessment, the following techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography-Mass Spectrometry (GC-MS) after suitable derivatization if necessary
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
Spectroscopic Identification
Comprehensive characterization would require multiple spectroscopic techniques:
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Mass spectrometry would likely show a molecular ion peak at m/z 272 with characteristic fragmentation patterns
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NMR spectroscopy (¹H, ¹³C, 2D techniques) for complete structural elucidation
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IR spectroscopy for functional group identification
Structure-Property Relationships
Effect of Methoxy Substitution Pattern
The 2',4'-dimethoxy substitution pattern would influence several properties:
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The 2' methoxy group creates steric hindrance affecting the dihedral angle between the two phenyl rings
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Electron-donating properties of the methoxy groups increase electron density in the aromatic system
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Potential for hydrogen bonding interactions through the methoxy oxygen atoms
Comparison with Related Compounds
The structural differences between Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate and related compounds would result in distinct property profiles:
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